molecular formula C20H21N3O4S2 B2876798 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide CAS No. 922128-97-0

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2876798
CAS No.: 922128-97-0
M. Wt: 431.53
InChI Key: RIKOMAMYNAFZLI-UHFFFAOYSA-N
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Description

2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, built around a 2-aminothiazole core functionalized with acetamide and sulfonamide groups. This structural motif is prevalent in the development of novel enzyme inhibitors . Compounds featuring the 2-aminothiazole scaffold have demonstrated a wide range of pharmacological activities in research settings, including antimicrobial, anti-inflammatory, and antiproliferative effects . Specifically, related 2-aminothiazole sulfonamide derivatives have been identified as potent inhibitors of enzymes like urease, with IC50 values reported in the micromolar range (14.06 to 20.21 μM) in studies against Jack bean and Bacillus Pasteurii urease . Similarly, acetamide-sulfonamide-containing molecular scaffolds have shown compelling antiurease activity, functioning through a competitive mode of inhibition, which makes them valuable tools for probing enzyme function and mechanism . The incorporation of the sulfonamide group is a strategic choice in drug design, as this moiety is known to contribute to the binding affinity and specificity of enzyme inhibitors . In silico analyses of analogous structures predict favorable drug-like properties, including high gastrointestinal absorption and optimal skin permeation (Log Kp ~ -5.83 to -6.54 cm/s) . These computational models also suggest that such compounds are generally non-permeant to the blood-brain barrier and exhibit minimal toxicity profiles, indicating a promising starting point for further investigative biology . This compound is intended for research purposes only, specifically for in vitro biochemical assays and target-based screening programs. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14-3-5-15(6-4-14)12-21-19(24)11-16-13-28-20(22-16)23-29(25,26)18-9-7-17(27-2)8-10-18/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKOMAMYNAFZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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